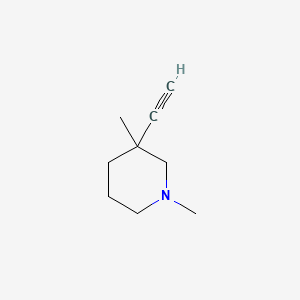![molecular formula C8H12F3NO6 B14774310 2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
2-Deoxy-2-[(trifluoroacetyl)amino]hexose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-[(trifluoroacetyl)amino]hexose is a modified sugar molecule where the hydroxyl group at the second carbon is replaced by a trifluoroacetylated amino group. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-[(trifluoroacetyl)amino]hexose typically involves the trifluoroacetylation of 2-amino-2-deoxyhexose. One common method includes the reaction of 2-amino-2-deoxyhexose with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-2-[(trifluoroacetyl)amino]hexose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoroacetyl group to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
2-Deoxy-2-[(trifluoroacetyl)amino]hexose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycomimetics.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for glycosylation pathways.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-Deoxy-2-[(trifluoroacetyl)amino]hexose involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This modification can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Deoxy-2-[(trifluoroacetyl)amino]glucopyranose
- 2-Deoxy-2-[(trifluoroacetyl)amino]uridine
- 2-Deoxy-2-[(trifluoroacetyl)amino]adenosine
Uniqueness
2-Deoxy-2-[(trifluoroacetyl)amino]hexose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, binding affinity, and specificity in various applications .
Propriétés
Formule moléculaire |
C8H12F3NO6 |
|---|---|
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide |
InChI |
InChI=1S/C8H12F3NO6/c9-8(10,11)7(18)12-3(1-13)5(16)6(17)4(15)2-14/h1,3-6,14-17H,2H2,(H,12,18) |
Clé InChI |
AIJZHZABXNACMO-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C=O)NC(=O)C(F)(F)F)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(1E)-2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl}-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine](/img/structure/B14774246.png)




![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)







